4-bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide
Overview
Description
Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring attached to an amide functional group . In the case of “4-bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide”, it would have a bromine atom at the 4th position of the benzene ring and a morpholine ring attached to the nitrogen of the amide group .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a bromine atom at the 4th position of one benzene ring, a chlorine atom at the 3rd position of another benzene ring, and a morpholine ring attached to the nitrogen of the amide group .Chemical Reactions Analysis
As a benzamide, “this compound” would likely undergo reactions typical of amides and halogenated aromatic compounds . These could include nucleophilic substitution reactions, hydrolysis under acidic or basic conditions, and reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure . The presence of the bromine and chlorine atoms would likely make the compound relatively dense and possibly volatile . The amide group could allow for hydrogen bonding, potentially making the compound soluble in some polar solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O2/c18-13-3-1-12(2-4-13)17(22)20-14-5-6-16(15(19)11-14)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHPRRDHSNTBDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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